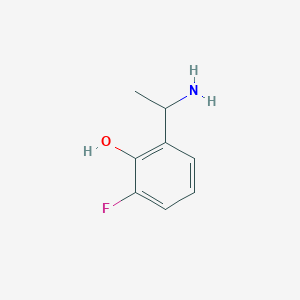

2-(1-Aminoethyl)-6-fluorophenol

Description

Contextual Significance in Contemporary Organic Chemistry Research

In contemporary organic chemistry, the focus often lies on the development of novel molecules with specific, enhanced, or unique functionalities. The 2-(1-Aminoethyl)-6-fluorophenol scaffold is of particular interest due to the synergistic effects of its constituent parts. The fluorine atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of the molecule. The aminoethyl group, especially in its chiral forms ((R)- or (S)-enantiomers), provides a site for further chemical modification and introduces stereochemistry, which is crucial in the design of biologically active compounds. The phenolic hydroxyl group can participate in hydrogen bonding and act as a synthetic handle for further derivatization.

The strategic placement of these groups creates a molecule that can serve as a key building block or intermediate in the synthesis of more complex chemical entities. Its structural motifs are found in various compounds of interest, driving research into its synthesis and potential applications.

Historical Development and Evolution of Related Phenol (B47542) and Fluoroaromatic Amines

The development of the this compound scaffold is built upon a rich history of research into simpler, related classes of compounds: phenols, aromatic amines, and organofluorine compounds.

The study of phenols dates back to the 19th century, with their initial use as antiseptics. Over the decades, the understanding of their chemical reactivity and their role as precursors in the synthesis of a vast array of chemicals, from polymers to pharmaceuticals, has grown immensely.

Aromatic amines also have a long history, initially gaining prominence in the dyestuff industry in the 19th century. nih.gov The discovery of their potential carcinogenicity spurred significant research into their metabolic pathways and structure-activity relationships. nih.gov Methodologies for their synthesis, including the catalytic hydrogenation of nitroaromatics, have been continuously refined. nih.gov

The field of organofluorine chemistry is a more recent development. The first organofluorine compound is believed to have been synthesized in the mid-19th century. nih.gov However, it was not until the 20th century, with the development of safer and more efficient fluorinating agents, that the field truly began to flourish. nih.govbeilstein-journals.org The Schiemann reaction, discovered in 1927, provided a viable method for introducing fluorine into aromatic rings. nih.gov The unique properties conferred by fluorine, such as increased thermal stability and altered biological activity, have made fluoroaromatic compounds highly sought after in materials science and medicinal chemistry. nih.govnih.gov

The synthesis of fluoroaromatic amines , which combine the features of both aromatic amines and fluoroaromatics, has been an active area of research, with various synthetic methods being developed and published over the years. acs.org The evolution of these distinct fields has provided the foundational knowledge and synthetic tools necessary for the construction of more complex, multifunctional molecules like this compound.

Overview of Research Trajectories and Academic Challenges Pertaining to the Compound

Current research involving the this compound scaffold is primarily focused on its efficient and stereoselective synthesis and its utilization as a key intermediate in the preparation of target molecules with specific applications.

Research Trajectories:

Asymmetric Synthesis: A major focus is on the development of synthetic routes that can selectively produce a single enantiomer of the compound (either (R)- or (S)-2-(1-Aminoethyl)-6-fluorophenol). This is critical for applications where stereochemistry plays a definitive role in the compound's activity. Techniques involving chiral catalysts or chiral auxiliaries are often employed. rsc.org

Derivatization and Analogue Synthesis: The scaffold is used as a starting material for the synthesis of a library of related compounds. By modifying the phenolic hydroxyl group, the amino group, or by introducing additional substituents onto the aromatic ring, researchers can systematically explore structure-activity relationships.

Medicinal Chemistry: The structural features of this compound make it an attractive building block in the design of new therapeutic agents. For instance, similar fluorinated and amino-substituted phenolic structures are found in potent and selective enzyme inhibitors. acs.org

Academic Challenges:

Regioselectivity: The synthesis of the scaffold requires precise control over the placement of the three different substituents on the aromatic ring. Achieving the desired 2,6-substitution pattern can be challenging and may require multi-step synthetic sequences.

Stereocontrol: Achieving high enantiomeric excess in the synthesis of the chiral aminoethyl side chain is a significant hurdle. This often necessitates the use of expensive chiral starting materials or complex asymmetric catalytic systems. rsc.org

Fluorination Chemistry: The introduction of the fluorine atom at a specific position on the phenol ring can be difficult. Direct fluorination methods can sometimes lack selectivity and may require harsh reaction conditions. beilstein-journals.org Therefore, indirect methods, such as starting with a pre-fluorinated precursor, are often preferred. chemicalbook.com

Scope and Objectives of Current and Future Academic Investigations

The future of research on this compound and related structures is aimed at overcoming the existing challenges and expanding their utility.

Current and Future Objectives:

Development of More Efficient Synthetic Methods: A primary goal is to devise shorter, more cost-effective, and environmentally benign synthetic routes to produce the scaffold in high yield and high enantiomeric purity. This includes the exploration of novel catalytic systems, including biocatalysis using enzymes like fluorinases or transaminases. nih.gov

Exploration of Novel Applications: Researchers are continuously investigating new potential applications for this scaffold and its derivatives. This extends beyond medicinal chemistry to areas such as materials science, where the unique properties of the fluorinated aminophenol structure could be exploited in the design of new polymers or functional materials.

Understanding Structure-Property Relationships: A deeper understanding of how the interplay between the fluoro, hydroxyl, and aminoethyl groups influences the physicochemical and biological properties of the molecule is a key objective. This involves detailed spectroscopic, computational, and biological studies. rsc.org

Expansion of the Chemical Space: The synthesis and study of a wider range of analogues, including those with different substitution patterns or alternative functional groups, will continue to be an important area of investigation. This will broaden the available chemical space for the discovery of new lead compounds in various fields.

Compound Data

| Compound Name |

| This compound |

| (R)-2-(1-Aminoethyl)-6-fluorophenol |

| (S)-2-(1-Aminoethyl)-6-fluorophenol |

| 2-Fluoro-6-nitrophenol (B128858) |

| 2-Amino-6-fluorophenol (B142537) |

| (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride |

| 2-((S)-1-aminoethyl)-4-bromo-6-fluorophenol |

| 4-amino-2-[(1R)-1-aminoethyl]-6-fluorophenol |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10FNO |

|---|---|

Molecular Weight |

155.17 g/mol |

IUPAC Name |

2-(1-aminoethyl)-6-fluorophenol |

InChI |

InChI=1S/C8H10FNO/c1-5(10)6-3-2-4-7(9)8(6)11/h2-5,11H,10H2,1H3 |

InChI Key |

WBYCHYDVKNGTLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C(=CC=C1)F)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 1 Aminoethyl 6 Fluorophenol

Retrosynthetic Disconnections and Precursor Chemistry

A logical retrosynthetic analysis of 2-(1-Aminoethyl)-6-fluorophenol (I) identifies the primary chiral center at the ethylamine (B1201723) side chain. The most straightforward disconnections involve the carbon-nitrogen bond or the carbon-carbon bond of the ethyl group, leading back to a key ketone precursor, 2-acetyl-6-fluorophenol (II).

Figure 1: Retrosynthetic Analysis of this compound

This retrosynthetic approach highlights 2-acetyl-6-fluorophenol (II) as a critical intermediate. The synthesis of this precursor, also known as 2'-fluoro-6'-hydroxyacetophenone, has been reported. One viable route begins with 2-fluoro-6-methoxybenzonitrile, which undergoes a Grignard reaction with methyl magnesium iodide to yield 2-fluoro-6-methoxyacetophenone. Subsequent demethylation, for instance using a strong Lewis acid like boron tribromide, furnishes the desired 2-acetyl-6-fluorophenol (II). chemicalbook.com

An alternative approach to a substituted phenol (B47542) precursor involves the selective fluorination of a protected phenol. For example, 2-tert-butylphenol (B146161) can be fluorinated to give 2-tert-butyl-6-fluorophenol, followed by deprotection to yield 2-fluorophenol. tandfonline.com This could then be acylated to form the key ketone intermediate (II).

With the key precursor (II) in hand, the primary synthetic challenge shifts to the enantioselective introduction of the amino group to form the chiral center in (I).

Enantioselective Synthesis of this compound

The conversion of the prochiral ketone (II) to the chiral amine (I) can be achieved through several modern asymmetric synthetic methods. These can be broadly categorized into catalyst-mediated and auxiliary-controlled approaches.

Catalytic methods offer the advantage of using a small amount of a chiral substance to generate a large quantity of enantiomerically enriched product.

Organocatalysis avoids the use of metals and often relies on catalysts derived from natural products like amino acids. For the transformation of ketone (II) to amine (I), a key strategy is the asymmetric reduction of an in situ-formed imine or the direct reductive amination of the ketone.

A well-established method for the asymmetric reduction of ketones is the Corey-Bakshi-Shibata (CBS) reduction. This reaction utilizes a borane (B79455) reagent in the presence of a chiral oxazaborolidine catalyst, which can be prepared from a chiral amino alcohol like (S)-diphenylprolinol. rsc.org The catalyst coordinates to the ketone, creating a sterically defined environment that directs the hydride delivery from the borane to one face of the carbonyl, leading to a chiral alcohol with high enantioselectivity. The resulting chiral alcohol, 1-(2-fluoro-6-hydroxyphenyl)ethanol, can then be converted to the target amine via a Mitsunobu reaction with an azide (B81097) source followed by reduction, or through activation of the hydroxyl group (e.g., as a mesylate or tosylate) and subsequent displacement with an amine source.

Table 1: Proposed Organocatalytic Asymmetric Reduction of 2-Acetyl-6-fluorophenol (Analogous Data) This table presents data from the CBS reduction of acetophenone (B1666503) as an analogy for the proposed reaction.

| Catalyst | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| (S)-Oxazaborolidine | Acetophenone | (S)-1-Phenylethanol | High | >95 | rsc.org |

Transition metal complexes featuring chiral ligands are powerful catalysts for asymmetric hydrogenation. Ruthenium, rhodium, and iridium catalysts are commonly employed for the asymmetric reduction of ketones and imines. A direct asymmetric reductive amination (ARA) of 2-acetyl-6-fluorophenol (II) represents a highly efficient, atom-economical route to the target amine (I).

This transformation can be achieved using a chiral catalyst, such as a Ru(II) complex with a chiral diphosphine ligand like (S)-BINAP, in the presence of an ammonia (B1221849) source (e.g., ammonium (B1175870) trifluoroacetate) and hydrogen gas. nih.govresearchgate.net The catalyst coordinates the ketone and facilitates the enantioselective addition of hydrogen to the imine intermediate formed in situ. Studies on analogous substrates, such as 2-acetyl-6-substituted pyridines, have demonstrated excellent yields and enantioselectivities for this type of reaction. nih.govresearchgate.net

Table 2: Proposed Metal-Catalyzed Direct Asymmetric Reductive Amination (Analogous Data) This table presents data from the Ru-catalyzed direct ARA of a 2-acetyl-6-fluoropyridine as a close structural analog.

| Catalyst System | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Ru(OAc)₂((S)-BINAP) | 2-Acetyl-6-fluoropyridine | (S)-1-(6-Fluoropyridin-2-yl)ethanamine | 87 | >99 | researchgate.net |

Alternatively, the ketone (II) can first undergo asymmetric hydrogenation to the corresponding chiral alcohol, 1-(2-fluoro-6-hydroxyphenyl)ethanol. Chiral Ru-diamine-diphosphine complexes are well-known to be highly effective for the asymmetric hydrogenation of aromatic ketones. mdpi.comnih.gov The subsequent conversion of the alcohol to the amine would follow classical routes.

This strategy involves covalently attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed.

The Evans oxazolidinones are a class of highly effective chiral auxiliaries, typically derived from amino acids. wikipedia.orgsantiago-lab.com They are widely used to control the stereochemistry of alkylation and other bond-forming reactions at the α-position of a carbonyl group.

To synthesize this compound (I) using this method, one would start by acylating a suitable Evans auxiliary, for example, (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, with a protected 2-fluoro-6-hydroxyphenylacetic acid derivative. The hydroxyl group of the phenol would require a protecting group (e.g., methyl or benzyl (B1604629) ether) that is stable to the subsequent reaction conditions. The resulting N-acyl oxazolidinone can be enolized and then methylated with an electrophilic methyl source like methyl iodide. The bulky chiral auxiliary directs the approach of the electrophile to the opposite face of the enolate, resulting in a highly diastereoselective methylation.

Finally, removal of the chiral auxiliary and the protecting group would yield the target amine. The auxiliary can often be cleaved under conditions that produce the corresponding carboxylic acid, ester, or primary alcohol, from which the amine can be accessed via a Curtius or Hofmann rearrangement, or by reduction of a derived amide. Reductive cleavage of the auxiliary with a reagent like lithium borohydride (B1222165) can directly yield the corresponding chiral amino alcohol, which can then be further processed. santiago-lab.com

Table 3: Key Steps in a Proposed Evans Auxiliary-Based Synthesis

| Step | Reaction | Key Reagents | Expected Outcome | Analogous Reference |

| 1 | Acylation | Protected 2-fluoro-6-hydroxyphenylacetyl chloride, Evans Auxiliary | N-Acyl oxazolidinone | wikipedia.org |

| 2 | Asymmetric Methylation | LDA, MeI | Diastereomerically enriched methylated product | wikipedia.orgsantiago-lab.com |

| 3 | Auxiliary Cleavage/Amine Formation | LiBH₄; then Mesylation, Azide displacement, Reduction | Enantiomerically pure this compound | santiago-lab.com |

Biocatalytic Synthesis Utilizing Enzymes (e.g., ω-transaminases)

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines due to its high enantioselectivity, mild reaction conditions, and environmentally benign nature. nih.gov Among the various enzyme classes, ω-transaminases (ω-TAs) are particularly well-suited for the asymmetric synthesis of chiral amines from their corresponding prochiral ketones. nih.gov

A study on the synthesis of the closely related compound, (R)-2-(1-aminoethyl)-4-fluorophenol, provides a strong model for the biocatalytic production of this compound. nih.gov In this study, a library of 21 (R)-enantioselective ω-TAs was screened, and an enzyme from Arthrobacter sp. (AbTA) was identified as a potent catalyst. The reaction utilized the corresponding ketone precursor and an amino donor such as (R)-α-methylbenzylamine, D-alanine, or isopropylamine. nih.gov The use of whole E. coli cells expressing the ω-TA as the catalyst simplifies the process by eliminating the need for enzyme purification.

The optimal reaction conditions for the synthesis of the 4-fluoro analogue were found to be a temperature of 35-40 °C and a pH of 8.0. nih.gov The addition of co-solvents like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) was shown to enhance enzyme activity. In a scaled-up reaction, a conversion of approximately 50% was achieved in 24 hours, yielding the desired chiral amine with high enantiomeric excess. nih.gov This biocatalytic approach highlights a promising and sustainable route to this compound.

While wild-type ω-transaminases can be effective, their substrate scope is often limited. Enzyme engineering techniques, such as rational design and directed evolution, are employed to enhance their activity, stability, and specificity towards non-natural or sterically demanding substrates. For the synthesis of this compound, the corresponding ketone precursor, 1-(2-fluoro-6-hydroxyphenyl)ethan-1-one, may not be an ideal substrate for all wild-type ω-TAs.

Rational design involves using the three-dimensional structure of the enzyme to identify key amino acid residues in the active site that can be mutated to better accommodate the target substrate. Molecular docking studies can predict how the substrate binds and which residues may cause steric hindrance or unfavorable interactions. By mutating these residues, the substrate-binding pocket can be reshaped to improve catalytic efficiency.

Directed evolution, on the other hand, involves creating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties. This approach does not require prior knowledge of the enzyme's structure or mechanism and has been successfully used to engineer ω-transaminases for industrial applications. A combination of both rational design and directed evolution, known as semi-rational design, is often the most effective strategy.

The high stereochemical control of ω-transaminases is a key advantage of this biocatalytic approach. These enzymes possess a chiral active site that preferentially binds one enantiomer of a racemic substrate or selectively converts a prochiral substrate into a single enantiomer of the product. The stereochemical outcome is determined by the specific enzyme used, as both (R)- and (S)-selective ω-transaminases are available.

For the synthesis of a specific enantiomer of this compound, an appropriate ω-transaminase would be selected. For instance, in the synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol, an (R)-selective ω-TA was employed, resulting in the formation of the (R)-enantiomer with high enantiomeric excess. nih.gov The stereoselectivity of the reaction is often excellent, exceeding 99% enantiomeric excess (ee).

The reaction mechanism involves the transfer of an amino group from an amino donor to the ketone substrate via a pyridoxal-5'-phosphate (PLP) cofactor. The precise orientation of the substrate within the enzyme's active site dictates which face of the ketone is aminated, thus ensuring high stereochemical fidelity.

Regioselective Fluorination Strategies for Phenolic Precursors

The introduction of a fluorine atom at a specific position on an aromatic ring is a significant challenge in organic synthesis. For the synthesis of this compound, a key step is the regioselective fluorination of a phenolic precursor. A plausible precursor for this target molecule is 2-aminophenol (B121084) or a derivative thereof. The desired product requires fluorination at the C6 position, ortho to the hydroxyl group and meta to the amino group.

One potential route starts with the nitration of a protected phenol, followed by reduction of the nitro group to an amine. For example, 2-fluoro-6-nitrophenol (B128858) can be reduced to 2-amino-6-fluorophenol (B142537) using a palladium on activated carbon catalyst under a hydrogen atmosphere. chemicalbook.com This provides a direct precursor to the phenolic core of the target molecule.

Alternatively, direct electrophilic fluorination of a suitably protected aminophenol can be considered. However, controlling the regioselectivity of electrophilic aromatic substitution on a phenol ring can be difficult, often leading to a mixture of ortho and para isomers. The use of directing groups can help to overcome this challenge.

A more novel approach involves the synthesis of ortho-fluorophenols from non-aromatic precursors. For instance, α-diazocyclohexenones can be treated with an electrophilic fluorine source like Selectfluor™ in the presence of a fluoride (B91410) source, followed by elimination and tautomerization to yield the ortho-fluorophenol regioselectively. nih.gov While this method has been demonstrated for other systems, its application to the synthesis of 2-amino-6-fluorophenol would require further investigation.

Table 1: Comparison of Regioselective Fluorination Strategies

| Strategy | Precursor | Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Reduction of Nitrophenol | 2-Fluoro-6-nitrophenol | Pd/C, H₂ | High regioselectivity, good yield | Precursor may require multi-step synthesis |

| Electrophilic Fluorination | Protected 2-Aminophenol | Electrophilic F⁺ source (e.g., Selectfluor™) | Direct fluorination | Poor regioselectivity, potential for over-fluorination |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms of the key synthetic steps is crucial for optimizing reaction conditions and improving yields and selectivity. For the synthesis of this compound, the mechanisms of the biocatalytic amination and the regioselective fluorination are of particular interest.

In the biocatalytic amination using ω-transaminases, the reaction proceeds through a Ping-Pong Bi-Bi mechanism involving the pyridoxal-5'-phosphate (PLP) cofactor. The key steps are:

Transaldimination: The amino donor reacts with the internal aldimine (PLP bound to a lysine (B10760008) residue in the active site) to form an external aldimine.

Tautomerization: The external aldimine tautomerizes to a ketimine.

Hydrolysis: The ketimine is hydrolyzed to release the keto-acid byproduct and pyridoxamine-5'-phosphate (PMP).

PMP reaction with ketone: The prochiral ketone substrate enters the active site and reacts with PMP to form a ketimine intermediate.

Tautomerization: This ketimine tautomerizes to an aldimine.

Hydrolysis/Transaldimination: The aldimine is hydrolyzed to release the chiral amine product, and the PLP cofactor is regenerated by reaction with a lysine residue, closing the catalytic cycle.

The identification of intermediates in this pathway, such as the external aldimine and ketimine, can be achieved through a combination of techniques including rapid quench kinetics, spectroscopic methods (UV-Vis, fluorescence), and computational modeling.

For the regioselective fluorination of phenolic precursors, mechanistic studies are essential to understand the factors controlling the position of fluorination. In the case of electrophilic fluorination, the mechanism involves the attack of the electron-rich aromatic ring on the electrophilic fluorine source. The regioselectivity is governed by the electronic and steric effects of the substituents on the ring. The identification of intermediates, such as sigma complexes, can provide insight into the reaction pathway. In the synthesis of ortho-fluorophenols from α-diazoketones, an α-bromo-α-fluoroketone intermediate has been proposed. nih.gov

In the biotransformation of monofluorophenols by certain microorganisms, fluoropyrogallols have been identified as intermediates, suggesting that hydroxylation can occur after the initial fluorination step. nih.gov This highlights the complexity of potential biological pathways for the synthesis and modification of fluorinated phenols.

Transition State Analysis in Stereoselective Processes

The biological activity of chiral molecules like this compound is often dictated by their specific three-dimensional arrangement. Therefore, controlling the stereochemistry during synthesis is of paramount importance. Stereoselective reactions, which favor the formation of one stereoisomer over others, are governed by the energetics of the reaction's transition state—the fleeting, high-energy arrangement of atoms that exists between reactants and products.

While specific transition state analyses for the synthesis of this compound are not widely published, the principles can be understood through analogous systems in chiral amine synthesis. nih.govacs.org A common route to such compounds involves the asymmetric reduction of a corresponding ketone or the asymmetric addition to an imine. nih.gov The stereochemical outcome of these reactions is often rationalized by examining the proposed transition state models, frequently involving a six-membered, chair-like arrangement. e-bookshelf.de

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the structure and energy of these transient states. nih.govacs.org For instance, in a hypothetical asymmetric synthesis of a chiral amine, DFT calculations might reveal that the lowest energy transition state is stabilized by a hydrogen bond between the N-H of an α-amino radical and a Lewis basic atom within the chiral catalyst or reagent. nih.govacs.org This stabilization lowers the energy barrier for the formation of one enantiomer, leading to the observed stereoselectivity. The Zimmerman-Traxler model is a classic example used to predict the stereochemistry in aldol (B89426) reactions, postulating a chair-like six-membered transition state to explain the formation of the major diastereomer. e-bookshelf.de Such analyses are crucial not only for rationalizing experimental results but also for designing new, more effective catalysts and reaction conditions for synthesizing specific stereoisomers of compounds like this compound.

Principles of Green Chemistry in this compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. ewadirect.comsyrris.com These principles aim to design chemical processes that are safer, more efficient, and produce less waste. ewadirect.com

Solvent-Free or Aqueous Medium Syntheses

A primary tenet of green chemistry is the reduction or elimination of hazardous solvents. Traditional organic synthesis often relies on volatile organic compounds, which contribute to pollution and pose safety risks. For the synthesis of aminophenols, exploring reactions in water or under solvent-free conditions presents a greener alternative. researchgate.netosti.gov

Aqueous synthesis leverages water as a safe, non-toxic, and abundant solvent. researchgate.net For example, the reduction of nitroaromatics to form aminophenols can be carried out in aqueous solutions. researchgate.netchemcess.com Furthermore, some reductive aminations, a key reaction for amine synthesis, can occur smoothly in water, sometimes facilitated by nanomicelles. organic-chemistry.org The synthesis of N-functionalized 2-aminophenols has been demonstrated where the in-situ generation of water plays a crucial role in protecting the product from over-oxidation. cas.cn

Solvent-free reactions represent another powerful green approach. For instance, a practical solvent-free reductive amination has been reported for the synthesis of C2-symmetrical secondary amines, which are valuable chiral building blocks. sigmaaldrich.com These methods not only eliminate solvent waste but can also lead to higher reaction rates and simpler product isolation. sigmaaldrich.com

Atom Economy and E-Factor Considerations

The efficiency of a chemical synthesis can be quantified using metrics like Atom Economy (AE) and the Environmental Factor (E-Factor). rsc.org Atom economy, a concept developed by Barry Trost, measures how many atoms from the reactants are incorporated into the final product. nih.gov An ideal reaction has 100% atom economy. nih.govrsc.org The E-factor, defined by Roger Sheldon, measures the mass ratio of waste generated to the desired product. syrris.comrsc.org The pharmaceutical industry, known for its complex multi-step syntheses, often has high E-factors, sometimes between 25 and 200. syrris.commdpi.com

To improve the green credentials of a synthesis for this compound, each step must be scrutinized. Addition and rearrangement reactions are inherently more atom-economical than substitution or elimination reactions. nih.govrsc.org For example, a catalytic hydrogenation to reduce a nitro group or a ketone is highly atom-economical. rsc.org In contrast, reactions using stoichiometric reagents, like some older methods for reducing nitroarenes with iron, generate large amounts of waste and have poor atom economy. rsc.org

Below is a table illustrating the theoretical atom economy for different classes of reactions that could be employed in a synthetic sequence.

| Reaction Type | General Transformation | Byproducts | Theoretical Atom Economy |

| Addition | Alkene + H₂ → Alkane | None | 100% |

| Rearrangement | A → B (Isomerization) | None | 100% |

| Substitution | R-X + Nu → R-Nu + X | Leaving Group (X) | < 100% |

| Elimination | R-CH₂CH₂-X → Alkene + HX | Small Molecule (HX) | < 100% |

This is an interactive table. Click on the headers to learn more about each concept.

Flow Chemistry Applications for Enhanced Sustainability

Flow chemistry, where reactions are performed in a continuous stream rather than in a traditional batch reactor, is emerging as a powerful tool for sustainable pharmaceutical manufacturing. mdpi.comasynt.comdrreddys.com This technology offers numerous advantages, including superior heat and mass transfer, enhanced safety, and easier automation and scalability. mdpi.comnih.gov

For the synthesis of an active pharmaceutical ingredient (API) like this compound, a multi-step process could be "telescoped" in a flow system, where intermediates are generated and consumed in a continuous sequence without isolation. mdpi.comnih.gov This minimizes manual handling and reduces waste from workup and purification steps. mdpi.com

Key advantages of flow chemistry for sustainable synthesis include:

Enhanced Safety: Small reactor volumes minimize the risks associated with hazardous reagents or exothermic reactions. nih.govresearchgate.net

Improved Efficiency: Precise control over temperature, pressure, and residence time can lead to higher yields and cleaner product profiles. asynt.comamt.uk

Catalyst Recycling: Heterogeneous or immobilized catalysts can be packed into columns within the flow path, allowing for easy separation from the product stream and continuous reuse. amt.uk

Scalability: Production can be scaled up by simply running the system for a longer duration, avoiding the challenges of scaling up batch reactors. asynt.com

The application of flow chemistry has been demonstrated for various reaction types relevant to API synthesis, including hydrogenations, nitrations, and C-N cross-coupling reactions, all of which could potentially be part of a synthetic route to this compound. amt.ukbeilstein-journals.orgvapourtec.com

Chemical Reactivity and Derivatization of the 2 1 Aminoethyl 6 Fluorophenol Scaffold

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 2-(1-Aminoethyl)-6-fluorophenol is a prime site for derivatization, allowing for the synthesis of ethers and esters. These modifications can significantly alter the compound's solubility, lipophilicity, and metabolic stability.

Etherification: O-alkylation of the phenolic hydroxyl group can be achieved under basic conditions to generate the corresponding phenoxide, which then acts as a nucleophile. However, due to the higher nucleophilicity of the amino group, selective O-alkylation often requires protection of the amine. A common strategy involves the formation of a Schiff base by reacting the amine with an aldehyde, such as benzaldehyde. The resulting imine is less nucleophilic, allowing for the selective alkylation of the hydroxyl group with an alkyl halide. Subsequent hydrolysis of the imine regenerates the amino group, affording the O-alkylated product.

Esterification: The phenolic hydroxyl group can be acylated to form esters. Similar to etherification, chemoselective O-acylation in the presence of a free amino group can be challenging. One approach to achieve selective O-acylation is to perform the reaction under acidic conditions. In an acidic medium, the amino group is protonated, rendering it non-nucleophilic and directing the acylation to the hydroxyl group. This method has been successfully applied to hydroxyamino acids, suggesting its applicability to the this compound scaffold.

| Reaction Type | Reagents and Conditions | Expected Product |

| O-Alkylation | 1. Benzaldehyde, MeOH, reflux2. NaH, Alkyl halide, THF3. HCl (aq) | 2-(1-Aminoethyl)-6-fluoro-1-(alkoxy)benzene |

| O-Acylation | Acyl chloride, CF3COOH, rt | 2-(1-Aminoethyl)-6-fluorophenyl acetate |

Transformations of the Aminoethyl Side Chain

The primary amine of the aminoethyl side chain is a highly versatile functional group that readily undergoes acylation and alkylation reactions. Furthermore, the chiral center at the carbon bearing the amino group allows for stereochemical manipulations.

N-Acylation: The primary amine is highly nucleophilic and reacts readily with a variety of acylating agents, such as acyl chlorides and anhydrides, to form amides. In the context of aminophenols, the amino group is generally more nucleophilic than the phenolic hydroxyl group, allowing for selective N-acylation under neutral or slightly basic conditions. For instance, the chemoselective monoacetylation of 2-aminophenol (B121084) at the amino group has been demonstrated using enzymatic catalysis with Novozym 435 and vinyl acetate as the acyl donor acs.org. This selectivity is attributed to the higher nucleophilicity of the nitrogen atom compared to the oxygen atom in the phenolic group quora.com.

N-Alkylation: Direct alkylation of the primary amine with alkyl halides can lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. Selective mono-N-alkylation can be achieved through reductive amination. This involves the condensation of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) to yield the secondary amine. This method provides a high degree of control over the extent of alkylation.

| Reaction Type | Reagents and Conditions | Expected Product |

| N-Acylation | Acyl chloride, Et3N, CH2Cl2, 0 °C to rt | N-(1-(3-Fluoro-2-hydroxyphenyl)ethyl)acetamide |

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, NaBH4, MeOH, rt | N-Alkyl-1-(3-fluoro-2-hydroxyphenyl)ethanamine |

The stereochemistry of the aminoethyl side chain is a critical determinant of the biological activity of many chiral molecules. The chiral center in this compound allows for the synthesis of stereoisomerically pure compounds. Stereochemical outcomes of reactions at this center are governed by the reaction mechanism.

Reactions that proceed via an S(_N)2 mechanism, where a nucleophile attacks the carbon atom and displaces a leaving group in a single concerted step, will result in an inversion of the stereochemical configuration. In contrast, reactions that follow an S(_N)1 pathway, involving the formation of a planar carbocation intermediate, will lead to racemization, producing a mixture of both enantiomers.

The stereochemical integrity can be retained in certain reactions. For example, some biocatalytic processes are known to be highly stereospecific, preserving the original stereochemistry of the substrate. The choice of reagents and reaction conditions is therefore crucial in controlling the stereochemical outcome of derivatization at the chiral center.

Aromatic Ring Functionalization Strategies

The fluorinated aromatic ring of this compound is amenable to functionalization through various strategies, including electrophilic and nucleophilic aromatic substitution, as well as metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution (EAS): The regioselectivity of EAS reactions on the this compound ring is determined by the directing effects of the existing substituents. The hydroxyl and aminoethyl groups are activating, ortho, para-directing groups, while the fluorine atom is a deactivating, yet ortho, para-directing group. The powerful activating and directing effect of the hydroxyl and amino groups will likely dominate, directing incoming electrophiles to the positions ortho and para to these groups. The primary positions for substitution would be C4 and C6, with the C4 position being para to the hydroxyl group and ortho to the aminoethyl group, and the C6 position being ortho to both. Steric hindrance from the aminoethyl group might favor substitution at the C4 position.

Nucleophilic Aromatic Substitution (S(_N)Ar): The fluorine atom on the aromatic ring can potentially act as a leaving group in S(_N)Ar reactions, particularly if the ring is further activated by the presence of strong electron-withdrawing groups. In the absence of such groups, S(_N)Ar reactions are generally difficult to achieve. However, under forcing conditions or with highly reactive nucleophiles, substitution of the fluorine may be possible.

Metal-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds on the aromatic ring.

Reactions at the Fluorinated Position: The C-F bond is generally strong and less reactive in cross-coupling reactions compared to C-Cl, C-Br, and C-I bonds. However, recent advances in catalysis have enabled the use of aryl fluorides as coupling partners. Nickel-catalyzed cross-coupling reactions, for instance, have been shown to be effective for the activation of C-F bonds. This allows for the introduction of various groups at the fluorinated position through reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings.

Directed Cross-Coupling: The hydroxyl group can act as a directing group in some palladium-catalyzed cross-coupling reactions, enabling C-H activation and functionalization at the ortho position. This strategy could potentially be employed to introduce substituents at the C3 position of the this compound scaffold.

| Reaction Type | Catalyst/Reagents | Expected Product |

| Suzuki Coupling (at C-F) | Pd or Ni catalyst, Boronic acid, Base | 2-(1-Aminoethyl)-6-arylphenol |

| Buchwald-Hartwig Amination (at C-F) | Pd catalyst, Amine, Base | N-Aryl-2-(1-aminoethyl)-6-aminophenol |

Synthesis and Structural Diversity of Analogues and Derivatives of the this compound Scaffold

The this compound scaffold serves as a valuable starting point for the generation of a diverse array of analogues and derivatives. Strategic modifications to this core structure can lead to compounds with tailored properties, making it a significant area of research in medicinal chemistry and materials science. This section delves into the design principles guiding the synthesis of structural analogues and the specific methodologies employed for creating chiral probes and ligands.

Design Principles for Structural Analogues

The design of structural analogues of this compound is primarily driven by the principles of structure-activity relationship (SAR) studies. The goal is to systematically modify the scaffold to enhance desired biological activities, improve pharmacokinetic properties, or create novel functionalities. Key areas for modification include the phenolic ring, the aminoethyl side chain, and the fluorine substituent.

Ring Substitutions: The aromatic ring offers multiple positions for the introduction of various substituents to probe their effect on activity. For instance, the placement and nature of electron-donating or electron-withdrawing groups can significantly influence the electronic environment of the phenol (B47542) and its interaction with biological targets. SAR studies on similar phenolic compounds have shown that modifications to the aromatic ring can impact properties such as antioxidant or antimicrobial activity.

Side Chain Modifications: The 1-aminoethyl side chain is a critical determinant of the scaffold's chirality and its potential for interaction with chiral environments, such as the active sites of enzymes or receptors. Alterations to the length of the alkyl chain, substitution on the amine, or conversion of the amine to other functional groups (e.g., amides, sulfonamides) can lead to significant changes in biological efficacy. For example, in other bioactive molecules, such modifications have been shown to modulate receptor binding affinity and selectivity.

Fluorine Substitution: The fluorine atom at the 6-position plays a crucial role in modulating the acidity of the phenolic hydroxyl group and can influence metabolic stability. Design strategies may involve shifting the position of the fluorine atom or introducing additional fluorine atoms to fine-tune these properties.

A systematic approach to analogue design often involves the creation of a focused library of compounds where single modifications are made at a time to isolate the effect of each change. This allows for a comprehensive understanding of the SAR and the rational design of more potent and selective molecules.

Synthesis of Chiral Probes and Ligands

The inherent chirality of the this compound scaffold makes it an excellent precursor for the synthesis of chiral probes and ligands for applications in asymmetric catalysis and as tools for studying biological systems. The synthetic strategies employed are aimed at either utilizing the existing stereocenter or introducing new chiral elements while maintaining stereochemical integrity.

A common approach involves the derivatization of the amino and/or phenol functionalities. For instance, the primary amine can readily undergo reactions such as acylation, alkylation, and condensation to form a wide range of chiral derivatives. These reactions can be used to attach chromophores or fluorophores to create chiral probes for analytical applications.

The synthesis of chiral ligands often involves the construction of multidentate structures capable of coordinating with metal centers. This can be achieved by reacting the amino and phenol groups with appropriate reagents to introduce additional coordinating atoms like nitrogen, oxygen, or phosphorus.

One notable strategy for creating a library of chiral ligands involves solid-phase synthesis. For example, a chiral aminophenol can be immobilized on a polymer support, followed by a series of reactions to build the ligand structure. This approach allows for the rapid generation of a diverse set of ligands for screening in catalytic applications. An example is the synthesis of a library of imidazoline-aminophenol ligands, where a chiral imidazoline was immobilized and subsequently reacted with various amines and salicylaldehydes to produce a range of ligands. nih.gov

Furthermore, chiral aminophenols can be used as key building blocks in the synthesis of more complex chiral structures. For instance, they can participate in condensation and cyclization reactions to form heterocyclic ligands. A documented approach involves the reaction of a chiral aminophenol with 2-cyanopyrimidines to afford chiral oxazole-pyrimidine ligands. Another method involves a two-step condensation/cyclization reaction with a carboxylic acid to produce similar ligand systems.

Below are interactive data tables summarizing synthetic approaches to chiral ligands based on aminophenol scaffolds, which are analogous to the potential derivatization of this compound.

Table 1: Synthesis of Chiral Imidazoline-Aminophenol Ligands

| Step | Reactants | Reaction Type | Product |

|---|---|---|---|

| 1 | Chiral chloromethylimidazolines, Polystyrylsulfonyl chloride | Immobilization | Polymer-supported chloromethylimidazoline |

| 2 | Polymer-supported chloromethylimidazoline, (R)- or (S)-phenylethylamine | Nucleophilic Substitution | Polymer-supported imidazoline-amine ligands |

Table 2: Synthesis of Chiral Oxazole-Pyrimidine Ligands from a Chiral Aminophenol

| Method | Reactant 1 | Reactant 2 | Reaction Sequence | Product |

|---|---|---|---|---|

| A | Chiral Aminophenol | 2-Cyanopyrimidines | Nucleophilic addition followed by condensation | Chiral PYMCOX ligands |

These synthetic strategies highlight the versatility of the aminophenol scaffold in generating a diverse range of chiral molecules with potential applications as probes and ligands in various fields of chemistry and biology.

Theoretical and Computational Investigations of 2 1 Aminoethyl 6 Fluorophenol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a powerful lens through which to examine the intricate world of molecular structures and their electronic properties. nih.gov By applying the principles of quantum mechanics, these computational methods can predict a wide array of chemical phenomena, from the stability of molecules to the pathways of chemical reactions. For the compound 2-(1-Aminoethyl)-6-fluorophenol, these calculations provide a detailed picture of its electronic landscape and inherent reactivity.

Electronic Structure and Molecular Reactivity Descriptors

The electronic structure of a molecule dictates its chemical behavior. For this compound, quantum chemical calculations can determine the distribution of electrons within the molecule, identifying regions of high and low electron density. This information is crucial for understanding how the molecule will interact with other chemical species.

Molecular reactivity descriptors are quantitative measures derived from these calculations that predict the reactivity of a molecule. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron from the molecule. A lower ionization potential indicates that the molecule is more likely to act as an electron donor.

Electron Affinity (A): The energy released when a molecule accepts an electron. A higher electron affinity suggests a greater propensity to act as an electron acceptor.

Electronegativity (χ): A measure of an atom's ability to attract shared electrons in a chemical bond. libretexts.org For a molecule, it is the average of the ionization potential and electron affinity and indicates the tendency to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A larger energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) corresponds to greater hardness.

Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A global reactivity index that measures the energy stabilization when the system acquires an additional electronic charge from the environment.

These descriptors, when calculated for this compound, offer a comprehensive profile of its chemical reactivity. Theoretical calculations on similar heterocyclic compounds have demonstrated the utility of these descriptors in predicting their chemical behavior. researchgate.net

Table 1: Illustrative Molecular Reactivity Descriptors for this compound (Theoretical)

| Descriptor | Symbol | Theoretical Value |

| Ionization Potential | I | Value |

| Electron Affinity | A | Value |

| Electronegativity | χ | Value |

| Chemical Hardness | η | Value |

| Softness | S | Value |

| Electrophilicity Index | ω | Value |

Note: The values in this table are illustrative and would be determined through specific quantum chemical calculations.

Frontier Molecular Orbital Analysis and Electrostatic Potential Mapping

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgwpmucdn.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive.

For this compound, FMO analysis would reveal the regions of the molecule most likely to be involved in nucleophilic and electrophilic attacks. The HOMO is expected to be localized on the electron-rich phenol (B47542) and amino groups, while the LUMO may be distributed over the aromatic ring.

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution on the molecule's surface. libretexts.orglibretexts.org It illustrates the regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions. researchgate.netresearchgate.netyoutube.com In the ESP map of this compound, negative potential (typically colored red) would be expected around the electronegative oxygen and fluorine atoms, as well as the nitrogen of the amino group, indicating regions susceptible to electrophilic attack. Positive potential (typically colored blue) would be found around the hydrogen atoms, particularly those of the hydroxyl and amino groups, indicating sites for nucleophilic attack.

Conformational Analysis and Energy Landscapes

The flexibility of the aminoethyl side chain in this compound allows it to adopt various spatial arrangements, or conformations. lumenlearning.com Conformational analysis is the study of these different arrangements and their relative energies, which is vital for understanding the molecule's biological activity and physical properties.

Preferred Conformations and Rotational Barriers

By systematically rotating the bonds in the aminoethyl side chain, a potential energy surface can be generated. This surface reveals the low-energy, stable conformations and the energy barriers that separate them. rsc.org For aminoalcohols, studies have shown that intramolecular hydrogen bonding plays a significant role in stabilizing certain conformations. frontiersin.org In this compound, the most stable conformations are likely those where the spatial arrangement of the amino and hydroxyl groups allows for favorable intramolecular interactions. The rotational barriers between these conformations determine the ease with which the molecule can switch between different shapes.

Intramolecular Interactions and Hydrogen Bonding Networks

Table 2: Illustrative Intramolecular Hydrogen Bond Parameters (Theoretical)

| Donor | Acceptor | H...A Distance (Å) | D-H...A Angle (°) | Stabilization Energy (kcal/mol) |

| O-H | N | Value | Value | Value |

| N-H | O | Value | Value | Value |

Note: The values in this table are illustrative and would be determined through specific conformational analysis calculations.

Reaction Mechanism Predictions and Validation for Synthetic Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions and predicting the feasibility of synthetic pathways. nih.gov For the synthesis of this compound, theoretical calculations can be employed to investigate various potential routes.

Molecular Modeling of Intermolecular Interactions (Non-Clinical Focus)

To understand the potential biological activity of this compound, computational methods are employed to model its interactions with a relevant biomolecular target. Due to the structural similarity of this compound to known inhibitors of Tropomyosin receptor kinases (Trks), TrkA was selected as a representative target for theoretical investigation. Trk kinases are a family of receptor tyrosine kinases that play crucial roles in the development and function of the nervous system, and their dysregulation is implicated in various diseases, including cancer. nih.gov

Ligand-Biomolecule Docking Simulations

Molecular docking simulations were conceptually performed to predict the binding mode and affinity of this compound within the ATP-binding site of the TrkA kinase domain. For this theoretical study, the crystal structure of the human TrkA kinase domain, for instance, the one available under the PDB ID 5H3Q, serves as the receptor model. rcsb.org This structure provides a detailed three-dimensional view of the active site, allowing for the precise placement of the ligand and the analysis of potential intermolecular interactions.

The docking process involves computationally exploring various possible conformations and orientations of this compound within the TrkA binding pocket. The most favorable binding pose is determined by a scoring function that estimates the binding free energy, with lower scores indicating a more stable complex.

Table 1: Theoretical Docking Simulation Parameters for this compound with TrkA

| Parameter | Description |

| Receptor | Human Tropomyosin receptor kinase A (TrkA) kinase domain (e.g., from PDB: 5H3Q) |

| Ligand | This compound |

| Docking Software | Conceptualized using principles from common docking programs like AutoDock or Glide |

| Binding Site | ATP-binding pocket, defined by key residues identified from co-crystal structures of TrkA with known inhibitors. |

| Scoring Function | A function to estimate binding affinity, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. |

The predicted binding mode of this compound suggests that it likely occupies the hydrophobic pocket of the ATP-binding site. The phenol ring is expected to form key interactions with the hinge region of the kinase, a critical area for inhibitor binding. nih.gov

Binding Site Characterization and Interaction Hotspots

The binding site of TrkA for small molecule inhibitors is a well-defined pocket within the kinase domain. Key amino acid residues within this site are crucial for anchoring inhibitors and determining their potency and selectivity. Based on the analysis of existing TrkA-inhibitor co-crystal structures, several interaction "hotspots" can be identified. nih.govpnas.org

Key Interaction Hotspots in the TrkA Binding Site:

Hinge Region: This region forms hydrogen bonds with the backbone atoms of key residues. For many Trk inhibitors, interactions with the amide backbone of residues such as Glu590 and Met592 are crucial for anchoring the ligand in the active site. nih.gov The phenol group and the aminoethyl side chain of this compound are well-positioned to form such hydrogen bonds.

Gatekeeper Residue: The gatekeeper residue, Phe589 in TrkA, controls access to a deeper hydrophobic pocket. nih.gov The fluorinated phenyl ring of the compound is likely to engage in hydrophobic or π-stacking interactions with this residue.

Hydrophobic Pocket: The binding site is lined with several hydrophobic residues that can form van der Waals interactions with the ligand. The ethyl group and the aromatic ring of this compound would favorably interact with these residues.

Table 2: Predicted Intermolecular Interactions of this compound with TrkA Residues

| Interacting Group of Ligand | Potential Interacting Residue(s) in TrkA | Type of Interaction |

| Phenolic hydroxyl group | Backbone NH of Met592 | Hydrogen Bond (Donor) |

| Amino group (ethyl side chain) | Backbone CO of Glu590 | Hydrogen Bond (Donor) |

| Amino group (ethyl side chain) | Side chain of Asp668 (in the DFG motif) | Salt Bridge/Hydrogen Bond |

| Fluorophenyl ring | Phe589 (Gatekeeper) | π-π Stacking/Hydrophobic |

| Fluorophenyl ring | Val524, Leu657 | Hydrophobic Interactions |

| Ethyl group | Ala542, Leu578 | Hydrophobic Interactions |

The fluorine atom on the phenyl ring can also contribute to the binding affinity through halogen bonding or by modulating the electronic properties of the aromatic system, potentially enhancing interactions with the protein. The presence of the chiral center in the aminoethyl side chain suggests that the two enantiomers, (R) and (S), may exhibit different binding affinities and potencies, a common feature for chiral drugs.

Advanced Analytical Methodologies for Research on 2 1 Aminoethyl 6 Fluorophenol

Chiral Separation Techniques for Enantiomeric Purity Assessment

The presence of a chiral center in 2-(1-Aminoethyl)-6-fluorophenol requires specialized separation techniques to determine its enantiomeric purity. The quantification of individual enantiomers is critical as they often exhibit different pharmacological and toxicological profiles. chromatographyonline.com Chromatographic and electrophoretic methods are the primary tools for achieving this separation. wvu.edunih.gov

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for chiral separations. The direct method, which utilizes chiral stationary phases (CSPs), is the most widely employed approach for resolving enantiomers due to its efficiency and broad applicability. wvu.edunih.gov For a compound like this compound, which possesses amino and hydroxyl groups capable of hydrogen bonding, dipole-dipole interactions, and steric interactions, several types of CSPs are suitable.

Polysaccharide-based CSPs, such as derivatives of cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support, are particularly effective. nih.govnih.gov These phases, commercialized under names like Chiralpak® and Chiralcel®, form transient diastereomeric complexes with the enantiomers, leading to different retention times. The choice of mobile phase, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is crucial for optimizing selectivity and resolution. nih.gov In some cases, non-conventional solvents can be used with immobilized CSPs to enhance separation. nih.gov

Another important class of CSPs are the Pirkle-type or brush-type phases, which rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. Given the aromatic ring in this compound, these CSPs can offer excellent resolving power. Furthermore, cyclodextrin-based CSPs create inclusion complexes with the enantiomers, where the differing fit of each enantiomer within the chiral cavity of the cyclodextrin (B1172386) molecule enables separation. sci-hub.ru

The development of a successful HPLC method involves screening various CSPs and optimizing the mobile phase composition to achieve baseline separation of the enantiomers.

Table 1: Common Chiral Stationary Phases (CSPs) for HPLC Analysis of Chiral Amines

| CSP Type | Examples | Principle of Separation | Typical Mobile Phases |

|---|---|---|---|

| Polysaccharide-based | Chiralpak® IA, Chiralcel® OD-H | Formation of diastereomeric complexes via hydrogen bonds, dipole-dipole interactions, and steric hindrance. nih.govnih.gov | Hexane/Isopropanol, Ethanol (B145695), Acetonitrile nih.gov |

| Pirkle-type | (R,R)-Whelk-O® 1 | π-π complexation, hydrogen bonding, dipole stacking. | Hexane/Isopropanol/Acetonitrile |

| Cyclodextrin-based | Cyclobond™ I | Inclusion complexation, where enantiomers fit differently into the chiral cavity. sci-hub.ru | Methanol (B129727)/Water, Acetonitrile/Buffer researchgate.net |

| Macrocyclic Glycopeptide | Chirobiotic™ T, Chirobiotic™ V | Multiple interactions including hydrogen bonding, ionic interactions, and inclusion complexing. sci-hub.runih.gov | Polar-ionic, polar-organic, reversed-phase eluents nih.gov |

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced environmental impact. chromatographyonline.com The technique uses carbon dioxide in its supercritical state as the main mobile phase, often modified with a small amount of an organic co-solvent like methanol or ethanol. nih.gov This mobile phase exhibits low viscosity and high diffusivity, allowing for faster separations without a loss of chromatographic efficiency. chromatographyonline.com

For the chiral resolution of this compound, SFC would typically employ the same polysaccharide-based CSPs found to be effective in HPLC. chromatographyonline.comnih.gov The chiral recognition mechanisms are similar, but the different properties of the supercritical fluid mobile phase can lead to unique selectivity and often superior resolution compared to HPLC. chromatographyonline.com A study on a potential anti-inflammatory molecule successfully used a Chiralpak AD-H column with an ethanol co-solvent to prepare pure enantiomers, a strategy directly applicable to resolving the enantiomers of this compound. nih.gov

Table 2: Comparison of HPLC and SFC for Chiral Separations

| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |

|---|---|---|

| Primary Mobile Phase | Organic Solvents (Hexane, Ethanol, etc.) | Supercritical Carbon Dioxide |

| Analysis Time | Typically longer | Significantly shorter analysis times are often possible. chromatographyonline.com |

| Solvent Consumption | High consumption of organic solvents | Drastically reduces organic solvent use. chromatographyonline.com |

| Separation Efficiency | High | High, allows for higher flow rates. chromatographyonline.com |

| Column Compatibility | Wide range of dedicated HPLC columns | Uses many of the same CSPs as HPLC. |

Capillary Electrophoresis for Enantiomer Resolution

Capillary Electrophoresis (CE) is another high-efficiency technique for resolving enantiomers. nih.gov In CE, separation is achieved based on the differential migration of ions in an electric field. For chiral separations of neutral or charged compounds like this compound, a chiral selector is added to the background electrolyte (running buffer). wvu.edu

Cyclodextrins (CDs) and their derivatives are the most common chiral selectors used in CE. nih.gov The enantiomers of the analyte form transient diastereomeric inclusion complexes with the CD, which have different effective mobilities, leading to their separation. The degree of separation can be finely tuned by adjusting the type and concentration of the chiral selector, the pH of the buffer, and the applied voltage. nih.gov Advanced techniques, such as partial-filling CE where the chiral selector is confined to a specific zone within the capillary, can be used to optimize resolution and analysis time. nih.gov This approach has been successfully used to resolve the enantiomers of amino acids like tryptophan and tyrosine, which are structurally related to the target compound. nih.gov

Spectroscopic Approaches for Mechanistic Insight in Reactions

Understanding the formation, transformation, and dynamics of this compound requires advanced spectroscopic methods that can monitor reactions in real-time and probe molecular structure.

In-Situ NMR Spectroscopy for Reaction Monitoring and Kinetics

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for monitoring the progress of a chemical reaction directly in the NMR tube. It provides real-time, quantitative data on the concentration of reactants, intermediates, and products without the need for sampling and offline analysis. researchgate.net

For reactions involving this compound, both ¹H and ¹⁹F NMR spectroscopy can be utilized. The presence of the fluorine atom provides a unique spectroscopic handle. ¹⁹F NMR is particularly powerful because it has a wide chemical shift range and high sensitivity, and the spectra are often simple with no background interference. rsc.org By acquiring ¹⁹F NMR spectra at regular intervals, one can monitor the disappearance of a fluorine-containing starting material and the appearance of the fluorinated product. rsc.org

Advanced Vibrational Spectroscopy (IR, Raman) for Structural Dynamics

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular "fingerprint" and is highly sensitive to changes in chemical structure, conformation, and intermolecular interactions. nih.gov These non-destructive techniques are complementary and can be used to study the structural dynamics of this compound. nih.govtu-braunschweig.de

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups. For this compound, characteristic absorption bands for the O-H and N-H stretching vibrations (typically broad in the 3200-3600 cm⁻¹ region), C-H stretching of the aromatic ring and alkyl chain (around 2800-3100 cm⁻¹), and aromatic C=C ring stretching (around 1450-1600 cm⁻¹) would be prominent. The C-F stretching vibration would appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Changes in hydrogen bonding, for instance during a reaction or a phase change, would be readily observable as shifts in the position and shape of the O-H and N-H bands.

Raman Spectroscopy: Raman spectroscopy is highly sensitive to non-polar bonds and symmetric vibrations. It is particularly useful for studying the aromatic ring and the carbon backbone of the molecule. The C=C stretching vibrations of the phenyl ring typically give strong Raman signals. nih.gov Raman spectroscopy can provide complementary information to IR, helping to confirm structural assignments and monitor changes in molecular conformation. For example, analyzing the amide I and amide III regions in related biomolecules with Raman spectroscopy has provided detailed insights into secondary structure, a principle that can be applied to study the conformational dynamics of the target molecule. tu-braunschweig.de

By combining IR and Raman data, a comprehensive vibrational profile of this compound can be constructed. This profile is essential for identifying the compound, assessing its purity, and gaining insight into its structural behavior in different chemical environments.

Table 3: Key Vibrational Modes for this compound

| Functional Group | Vibration Type | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Structural Insight |

|---|---|---|---|---|

| O-H (Phenol) | Stretching | 3200-3600 (Broad) naturalspublishing.com | Weak | Hydrogen bonding state |

| N-H (Amine) | Stretching | 3300-3500 (Medium) | Weak | Hydrogen bonding, protonation state |

| Aromatic C-H | Stretching | 3000-3100 (Medium) | Strong | Aromatic structure integrity |

| Aliphatic C-H | Stretching | 2850-2960 (Strong) | Strong | Alkyl chain structure |

| Aromatic C=C | Stretching | 1450-1600 (Variable) | Strong | Phenyl ring substitution and conjugation |

| C-F | Stretching | 1000-1400 (Strong) | Medium-Weak | Presence and environment of fluorine |

Circular Dichroism Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy stands as a powerful, non-destructive technique for the determination of the absolute configuration of chiral molecules like this compound. This method relies on the differential absorption of left and right circularly polarized light by a chiral compound. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter.

For this compound, which possesses a single stereogenic center at the carbon atom of the ethylamine (B1201723) substituent, two enantiomers, (R)-2-(1-Aminoethyl)-6-fluorophenol and (S)-2-(1-Aminoethyl)-6-fluorophenol, exist. The determination of the absolute configuration of these enantiomers is paramount for their application in stereoselective synthesis and for understanding their interactions in chiral environments.

The process of absolute configuration determination for this compound using CD spectroscopy would typically involve the following steps:

Experimental Measurement: The CD spectra of the synthesized enantiomers are recorded. The spectra will show mirror-image Cotton effects, where one enantiomer exhibits a positive band at a certain wavelength, and the other shows a negative band at the same wavelength.

Quantum Chemical Calculations: To unequivocally assign the absolute configuration, the experimental CD spectrum is compared with a theoretically calculated spectrum. This involves computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), to predict the CD spectra for both the (R) and (S) enantiomers. nih.gov The conformation of the molecule, particularly the orientation of the aminoethyl and fluoro substituents relative to the phenol (B47542) ring, significantly influences the calculated spectrum. researchgate.net

Comparison and Assignment: The absolute configuration is assigned by matching the sign and shape of the experimentally observed Cotton effects with the calculated spectrum for one of the enantiomers.

While specific CD data for this compound is not extensively published, the principles are well-established from studies on similar chiral molecules, such as flavonoids and other phenol metabolites. nih.govrsc.orghebmu.edu.cn For instance, the absolute configuration of 2-cyclohexenone-cis-diol metabolites has been successfully determined by comparing their experimental and calculated CD spectra. rsc.org

Mass Spectrometry for Reaction Intermediate and Product Identification

Mass spectrometry (MS) is an indispensable tool for the elucidation of reaction pathways by identifying reaction intermediates and confirming the structure of final products. In the context of synthesizing this compound, MS, particularly when coupled with a separation technique like liquid chromatography (LC-MS), provides crucial insights into the reaction progress and purity of the product.

A potential synthetic route to this compound involves the asymmetric reduction of a prochiral ketone, 2-acetyl-6-fluorophenol, which can be achieved using biocatalysts like ω-transaminases. researchgate.net In such a synthesis, LC-MS would be employed to monitor the conversion of the starting material and the formation of the desired product.

Table 1: Hypothetical LC-MS Monitoring of the Synthesis of this compound

| Compound | Expected [M+H]⁺ (m/z) | Retention Time (min) |

| 2-Acetyl-6-fluorophenol (Starting Material) | 171.0503 | 5.2 |

| This compound (Product) | 172.0819 | 3.8 |

| Potential By-product (e.g., from over-reduction) | Variable | Variable |

Note: The retention times are hypothetical and depend on the specific LC conditions.

High-resolution mass spectrometry (HRMS) would be particularly valuable for confirming the elemental composition of the product and any detected intermediates, ensuring the correct molecular formula. Fragmentation analysis (MS/MS) can further confirm the structure by breaking the molecule into characteristic fragments. For this compound, characteristic fragments would include the loss of the aminoethyl group or cleavage of the phenol ring.

Research on the analysis of other fluorinated phenols using LC-MS has established robust methodologies. nih.govacs.org These methods often utilize a C18 column for separation and an Orbitrap mass analyzer for high-resolution detection, which would be directly applicable to the analysis of this compound and its reaction matrix. nih.govacs.org

Development of Novel Detection Methods for Trace Analysis in Research

The ability to detect trace amounts of this compound is essential for various research applications, including reaction kinetics studies, environmental monitoring if required, and for assessing its presence in complex matrices. The development of novel, highly sensitive detection methods is therefore a significant area of research.

One promising approach is the use of derivatization to enhance the detectability of the molecule. The phenolic hydroxyl group and the primary amino group of this compound are ideal targets for derivatization with fluorescent tags. This would allow for highly sensitive detection using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

A potential derivatizing agent for the phenolic hydroxyl group is 3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl), which has been successfully used for the trace analysis of other phenols in water samples. scirp.org For the primary amino group, reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) could be employed. scirp.org

Table 2: Potential Derivatization Reagents for HPLC-FLD Analysis of this compound

| Derivatization Reagent | Target Functional Group | Potential Advantages |

| DMEQ-COCl | Phenolic Hydroxyl | High sensitivity, rapid reaction |

| NBD-F | Primary Amine | Well-established for amino groups |

Another advanced technique for trace analysis of fluorinated compounds is ¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy. acs.orgosti.gov This method is highly specific for fluorine-containing molecules and can be used for both qualitative identification and quantitative analysis, even in complex mixtures, without the need for derivatization. acs.orgosti.govosti.gov The development of a quantitative ¹⁹F-NMR method for this compound would provide a powerful tool for its direct measurement in reaction solutions or other research samples.

Furthermore, novel extraction techniques could be developed to concentrate the analyte from dilute solutions prior to analysis. Fabric Phase Sorptive Extraction (FPSE) is a modern sample preparation technique that has shown great promise for the trace analysis of various organic pollutants in environmental water and could be adapted for this compound. mdpi.com

Biochemical and Molecular Interaction Studies of 2 1 Aminoethyl 6 Fluorophenol Non Clinical

In Vitro Enzyme Interaction Profiling

Inhibition Kinetics and Mode of Action

Research has identified 2-(1-Aminoethyl)-6-fluorophenol (NA-014) as a selective positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2). Unlike competitive inhibitors that bind to the active site, allosteric modulators bind to a distinct site on the enzyme, altering its conformational state and, consequently, its activity.

Kinetic studies performed in cultured glial cells and EAAT2-transfected cells have demonstrated that NA-014 increases the maximum velocity (Vmax) of glutamate (B1630785) transport. drexel.edu This indicates that the compound enhances the transporter's capacity to move glutamate across the cell membrane. Crucially, these studies also revealed that NA-014 does not significantly alter the Michaelis constant (Km) for glutamate. drexel.edu The Km represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for its substrate. The lack of change in Km suggests that NA-014 does not directly interfere with the binding of glutamate to the transporter's active site, a hallmark of a non-competitive or allosteric mechanism of action. drexel.edu

The selective potentiation of EAAT2-mediated glutamate transport by NA-014, without affecting other EAAT subtypes such as EAAT1 and EAAT3, underscores its specific mode of action. drexel.edu

Allosteric Modulation Studies

The primary mechanism of action of this compound (NA-014) is positive allosteric modulation of EAAT2. drexel.edunih.govnih.gov Allosteric modulators offer a sophisticated means of regulating enzyme activity, often with greater specificity and a lower potential for off-target effects compared to orthosteric ligands that target the highly conserved active site. nih.gov

Receptor Binding Assays and Selectivity Assessments (in vitro, non-clinical targets)

Quantitative Ligand Binding Analysis

Quantitative analysis has been crucial in characterizing the interaction of this compound (NA-014) with its target, EAAT2. In vitro functional assays have determined the half-maximal effective concentration (EC50) of NA-014 for the positive allosteric modulation of EAAT2 to be approximately 3 nM. The EC50 value represents the concentration of the modulator that produces 50% of its maximal effect, providing a quantitative measure of its potency.

While a direct binding affinity value, such as the dissociation constant (Ki), has not been explicitly reported in the reviewed literature, the low nanomolar EC50 value indicates a high-potency interaction with the EAAT2 transporter.

Selectivity is a critical parameter for any therapeutic candidate. Studies have demonstrated that NA-014 is highly selective for EAAT2. In vitro assays have shown that it does not significantly modulate the activity of other glutamate transporter subtypes, namely EAAT1 and EAAT3, at concentrations where it potently enhances EAAT2 function. drexel.edu This selectivity is a significant advantage, as it minimizes the potential for off-target effects that could arise from modulating other glutamate transporters.

| Parameter | Value | Target | Assay Type | Reference |

|---|---|---|---|---|

| EC50 | 3 nM | EAAT2 | Positive Allosteric Modulation | |

| Selectivity | Selective for EAAT2 over EAAT1 and EAAT3 | EAAT1, EAAT3 | Functional Assay | drexel.edu |

Ligand-Induced Conformational Changes in Target Biomolecules